Cas no 688356-46-9 (N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide)
N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-cyclohexyl-2-((4-((3,5-dimethoxyphenyl)amino)quinazolin-2-yl)thio)acetamide
- N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide
- N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}thio)acetamide
- N-cyclohexyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide
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- Inchi: 1S/C24H28N4O3S/c1-30-18-12-17(13-19(14-18)31-2)26-23-20-10-6-7-11-21(20)27-24(28-23)32-15-22(29)25-16-8-4-3-5-9-16/h6-7,10-14,16H,3-5,8-9,15H2,1-2H3,(H,25,29)(H,26,27,28)
- InChI Key: RVUGHGGSENACRG-UHFFFAOYSA-N
- SMILES: S(C1N=C2C=CC=CC2=C(NC2C=C(C=C(C=2)OC)OC)N=1)CC(NC1CCCCC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 32
- Rotatable Bond Count: 8
- Complexity: 580
- XLogP3: 5.4
- Topological Polar Surface Area: 111
N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6548-4740-2μmol |
N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide |
688356-46-9 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6548-4740-5μmol |
N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide |
688356-46-9 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6548-4740-10μmol |
N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide |
688356-46-9 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6548-4740-20μmol |
N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide |
688356-46-9 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6548-4740-1mg |
N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide |
688356-46-9 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6548-4740-2mg |
N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide |
688356-46-9 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6548-4740-3mg |
N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide |
688356-46-9 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6548-4740-4mg |
N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide |
688356-46-9 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6548-4740-5mg |
N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide |
688356-46-9 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6548-4740-10mg |
N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide |
688356-46-9 | 10mg |
$79.0 | 2023-09-08 |
N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide
Research Brief on N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide (CAS: 688356-46-9)
N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide (CAS: 688356-46-9) is a novel quinazoline derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential as a therapeutic agent, particularly in the context of kinase inhibition and cancer therapy. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models.
The synthesis of N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide involves a multi-step process, starting with the condensation of 3,5-dimethoxyaniline with 2-chloroquinazoline, followed by thioether formation and subsequent amidation. The compound's structure has been confirmed using advanced spectroscopic techniques, including NMR and mass spectrometry. Its purity and stability have been rigorously assessed to ensure reproducibility in biological assays.
In vitro studies have demonstrated that N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide exhibits potent inhibitory activity against several tyrosine kinases, including EGFR and VEGFR, which are critical targets in cancer therapy. The compound's selectivity profile has been evaluated using kinase panel assays, revealing a favorable specificity for oncogenic kinases over non-target kinases. Molecular docking studies suggest that the compound binds to the ATP-binding site of these kinases, thereby disrupting their catalytic activity.
Preclinical evaluations in animal models have further highlighted the therapeutic potential of this compound. In xenograft models of non-small cell lung cancer (NSCLC) and colorectal cancer, administration of N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide resulted in significant tumor growth inhibition, with minimal toxicity observed at therapeutic doses. Pharmacokinetic studies indicate that the compound has good oral bioavailability and a half-life conducive to once-daily dosing.
Despite these promising findings, challenges remain in the development of N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide as a clinical candidate. Issues such as metabolic stability, potential drug-drug interactions, and formulation optimization need to be addressed in future studies. Additionally, further mechanistic studies are warranted to fully understand the compound's effects on downstream signaling pathways and its potential for combination therapy with existing anticancer agents.
In conclusion, N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide represents a promising addition to the arsenal of kinase inhibitors under investigation for cancer treatment. Its unique chemical structure and potent biological activity make it a compelling candidate for further development. Continued research efforts will be essential to translate these preclinical findings into clinical applications, ultimately benefiting patients with kinase-driven malignancies.
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